molecular formula C9H10ClNO B14535619 N-(4-Chloro-2-ethylphenyl)formamide CAS No. 62268-11-5

N-(4-Chloro-2-ethylphenyl)formamide

Cat. No.: B14535619
CAS No.: 62268-11-5
M. Wt: 183.63 g/mol
InChI Key: HBGVPIOHLQSDEV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-ethylphenyl)formamide is an aromatic formamide derivative characterized by a formyl group (-CHO) attached to the nitrogen of a 4-chloro-2-ethyl-substituted phenyl ring. Formamides are pivotal in organic synthesis, serving as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility as amino-protecting groups and precursors for heterocycles .

Properties

CAS No.

62268-11-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-(4-chloro-2-ethylphenyl)formamide

InChI

InChI=1S/C9H10ClNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-6H,2H2,1H3,(H,11,12)

InChI Key

HBGVPIOHLQSDEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formylation of Aromatic Amines: One common method for synthesizing N-(4-Chloro-2-ethylphenyl)formamide involves the formylation of 4-chloro-2-ethylaniline using formic acid or formic acid derivatives. This reaction typically occurs under acidic conditions and may involve catalysts such as sulfuric acid or hydrochloric acid.

    Use of Formamide Reagents: Another method involves the reaction of 4-chloro-2-ethylaniline with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This method is often used to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-Chloro-2-ethylphenyl)formamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 4-chloro-2-ethylaniline and formic acid.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH)

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-2-ethylbenzoic acid

    Reduction: 4-Chloro-2-ethylaniline

Scientific Research Applications

Chemistry: N-(4-Chloro-2-ethylphenyl)formamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the synthesis of drugs that target specific biological pathways or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives may have applications in the development of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-ethylphenyl)formamide depends on its specific application. In organic synthesis, it acts as a formylating agent, introducing formyl groups into target molecules. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Alkyl vs. Halogen Groups

N-(4-Chloro-2-methylphenyl)formamide (C₈H₈ClNO)
  • Structure : Chloro and methyl substituents at positions 4 and 2, respectively.
  • Molecular Weight : 169.608 g/mol .
  • Key Differences : The methyl group (vs. ethyl in the target compound) reduces steric bulk and lipophilicity. Methyl-substituted analogs are often more crystalline, with higher melting points compared to ethyl derivatives due to tighter packing .
N-(5-Chloro-2-methylphenyl)formamide
  • Structure : Chloro at position 5 and methyl at position 2.
  • Applications: Used in pharmaceutical intermediates and agrochemical synthesis. The positional isomerism (chloro at 5 vs.
N-(4-Chlorophenyl)formamide
  • Structure : Lacks the ethyl group at position 2.
  • Phase Behavior : Exhibits temperature-dependent phase transitions between disordered and ordered crystalline states, a property likely shared by the ethyl-substituted target compound but modulated by steric effects .

Functional Group Variations: Formamide vs. Acetamide

2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO)
  • Structure : Acetamide group (-NHCOCH₃) with 4-fluoro and 2-chloro substituents.
  • Intramolecular hydrogen bonding stabilizes the crystal structure .
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
  • Structure : Trifluoromethyl (-CF₃) at position 2 and chloro at position 3.
  • Applications : High electronegativity of -CF₃ enhances metabolic stability, making it valuable in medicinal chemistry. The ethyl group in the target compound may offer intermediate lipophilicity between -CH₃ and -CF₃ .

Toxicity and Regulatory Considerations

Chlordimeform-ethyl (Methanimidamide, N'-(4-chloro-2-ethylphenyl)-N,N-dimethyl-)
  • Structure: Contains a dimethylamino group instead of formamide.
  • Toxicity: Banned due to carcinogenicity and high toxicity. Highlights that ethyl and chloro substituents in certain configurations require careful toxicity profiling, though the formamide group in the target compound may mitigate risks compared to dimethylamino derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
N-(4-Chloro-2-ethylphenyl)formamide C₉H₁₀ClNO 4-Cl, 2-C₂H₅ 183.64 (calculated) Intermediate in drug synthesis
N-(4-Chloro-2-methylphenyl)formamide C₈H₈ClNO 4-Cl, 2-CH₃ 169.61 Pharma intermediates
N-(4-Chlorophenyl)formamide C₇H₆ClNO 4-Cl 155.58 Phase-transition materials
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-F, 2-Cl 187.60 Crystal engineering
Chlordimeform-ethyl C₁₁H₁₄ClN₂ 4-Cl, 2-C₂H₅, N,N-dimethyl 224.70 Banned pesticide

Research Findings and Implications

  • Synthetic Utility: Ethyl substituents enhance solubility in non-polar solvents compared to methyl, facilitating reactions in hydrophobic environments .
  • Structural Stability : The ethyl group in this compound likely induces torsional strain, affecting crystal packing and melting points relative to planar analogs like N-(4′-chlorobiphenyl-2-yl)formamide, which has a 52.9° dihedral angle between phenyl rings .
  • Biological Activity: Formamides with chloro and alkyl groups are less toxic than their dimethylamino counterparts (e.g., Chlordimeform-ethyl), but substituent positioning (e.g., 4-Cl vs. 5-Cl) influences metabolic pathways and degradation products .

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